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This technical support center provides troubleshooting guidance and frequently asked

questions (FAQs) for researchers, scientists, and drug development professionals using MPAC
(Multi-omic Pathway Analysis of Cancer) scripts for pathway analysis.

Frequently Asked Questions (FAQs)
A list of common questions and answers to help you navigate the MPAC workflow.
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Question Answer

What is MPAC?

MPAC, which stands for Multi-omic Pathway

Analysis of Cancer, is a computational

framework designed to interpret multi-omic data,

such as DNA copy number alteration (CNA) and

RNA-seq data, by leveraging prior knowledge

from biological pathways. It infers consensus

activity levels for proteins and other pathway

entities to identify patient subgroups with distinct

pathway activity profiles.[1][2][3][4]

What are the main steps in the MPAC workflow?

The MPAC workflow involves several key

stages: 1. Determining the ternary states

(repressed, normal, or activated) of genes from

CNA and RNA-seq data. 2. Running the

PARADIGM algorithm to infer pathway levels

(IPLs) for both real and permuted data. 3.

Filtering the real IPLs based on the distribution

of permuted IPLs to remove spurious results. 4.

Identifying the largest connected sub-network of

pathway entities. 5. Performing downstream

analyses such as Gene Ontology (GO) term

enrichment, patient clustering, and survival

analysis.[3][4][5]

What are the system requirements for MPAC?

MPAC is an R package and requires a

functioning R environment. A critical

dependency is the external software

PARADIGM, which is only available for Linux

and macOS.[6][7]

Where can I find the MPAC R package?

The MPAC R package is available on

Bioconductor. You can find installation

instructions and documentation on the

Bioconductor website.[2]

Is there a tutorial or vignette available for

MPAC?

Yes, the MPAC package includes a detailed

vignette that describes each function and

provides a step-by-step workflow. You can
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access the vignette by running

browseVignettes("MPAC") in your R session.[2]

[7]

Troubleshooting Guides
This section provides detailed solutions to specific errors you may encounter while running

MPAC scripts.

Installation and Package Loading Errors
Problem: You encounter errors when trying to install or load the MPAC package or its

dependencies.

Error Messages:

Error in library(MPAC): there is no package called 'MPAC'

Warning in install.packages : package ‘’ is not available for this version of R

ERROR: dependency ‘’ is not available for package ‘MPAC’

Solutions:

Ensure Bioconductor is properly installed: MPAC is a Bioconductor package. Follow the

official Bioconductor instructions to install it correctly.

Check R version compatibility: Ensure your R version is compatible with the version of

MPAC and its dependencies you are trying to install.[8]

Install dependencies manually: If a specific dependency fails to install, try installing it

individually using BiocManager::install("").

Check for system-level dependencies: Some R packages rely on system-level libraries.

Make sure you have all the necessary system dependencies installed on your Linux or

macOS system.
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Restart your R session: After installation, it's good practice to restart your R session before

loading the library.[9]

Data Input and Formatting Errors
Problem: Your script fails during the data input stage, often with errors related to file paths or

data format.

Error Messages:

Error in file(file, "rt") : cannot open the connection

Error: object '' not found

Error in data.frame(...) : arguments imply differing number of rows

Solutions:

Verify File Paths: Double-check that the file paths to your input data (CNA, RNA-seq,

pathway files) are correct. Use relative paths from your project's working directory or

absolute paths. The here() package can be very useful for managing file paths in R projects.

[6][10]

Check Working Directory: Use getwd() to confirm your current working directory. If it's not

what you expect, set it with setwd() or work within an RStudio project.[10][11]

Confirm Data Format: Ensure your input data is in the format expected by MPAC. For

example, CNA and RNA-seq data should be in matrices or data frames with genes as rows

and samples as columns.

Inspect Data for Inconsistencies: Check for missing values (NAs), incorrect data types (e.g.,

character strings in a numeric matrix), and mismatched row or column names between your

different data files.[1][3]

PARADIGM Execution Errors
Problem: The runPrd() function, which executes the PARADIGM algorithm, fails.
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Error Messages:

Error messages from PARADIGM can be cryptic as it is an external tool. You might see

errors related to file not found, permission denied, or segmentation faults.

Solutions:

Verify PARADIGM Installation: Ensure that PARADIGM is correctly installed and its

executable is in your system's PATH or that the path to the executable is correctly specified

in your script.

Check Input Files for PARADIGM: The runPrd() function generates input files for

PARADIGM. Inspect these files for any obvious errors, such as incorrect formatting or empty

files.

Permissions: Make sure you have the necessary permissions to execute the PARADIGM

software and to write to the output directory.

Operating System Compatibility: Remember that PARADIGM is only available for Linux and

macOS.[6][7]

Downstream Analysis Errors
Problem: Errors occur during the filtering, clustering, or visualization steps after the initial

pathway analysis.

Error Messages:

Error: incorrect number of dimensions

Error in hclust(...) : NA/NaN/Inf in foreign function call (arg 10)

Error: Aesthetics must be either length 1 or the same as the data (common in ggplot2)

Solutions:

Inspect Intermediate Objects: After each major step in the MPAC workflow, inspect the

resulting R objects (e.g., using str(), head(), summary()) to ensure they have the expected
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structure and content.

Handle Missing Values: Some downstream functions may not handle missing values. You

may need to filter out rows or columns with NAs or use functions that can accommodate

them.

Check Data Dimensions: An "incorrect number of dimensions" error often means you are

trying to subset a one-dimensional vector as if it were a two-dimensional data frame.[12][13]

Review Function Documentation: For errors related to specific analysis or plotting functions

(e.g., from packages like ggplot2 or ComplexHeatmap), consult the documentation for that

function to understand its expected inputs.

Experimental Protocols
This section details the methodologies for the key experiments in a typical MPAC analysis.

Data Preparation
Obtain Multi-omic Data: Acquire CNA and RNA-seq data for your cohort of samples. These

should be in matrix-like formats with genes as rows and samples as columns.

Prepare Pathway File: Obtain a pathway file in a format compatible with PARADIGM. This is

typically a text file describing the relationships between genes, proteins, and complexes in

various pathways.

Load Data into R: Use functions like read.csv() or read.table() to load your data into R data

frames or matrices. Ensure that gene identifiers (e.g., HUGO symbols) are consistent across

your datasets.

MPAC Workflow Execution
The following table summarizes the core functions in the MPAC workflow.
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Step MPAC Function Description

1 ppInp()

Prepares the input data by

converting CNA and RNA-seq

values into ternary states (-1

for repression/deletion, 0 for

normal, 1 for

activation/amplification).

2 runPrd()

Runs the PARADIGM

algorithm on the real and

permuted input data to

generate Inferred Pathway

Levels (IPLs). This step can be

computationally intensive.

3 colPermIPLs() & colRealIPLs()

Collects the IPL results from

the PARADIGM output files for

both the permuted and real

data.

4 fltByPerm()

Filters the IPLs from the real

data by comparing them to the

distribution of IPLs from the

permuted data, effectively

removing results that could be

due to chance.[14][15]

5 subNtw()

Identifies the largest

connected sub-network of

pathway entities for each

sample based on the filtered

IPLs.

6 ovrGMT()

Performs over-representation

analysis (e.g., GO term

enrichment) for the genes in

each sample's largest sub-

pathway.
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7 clSamp()
Clusters the samples based on

their pathway activity profiles.

8 survByCl()

Performs survival analysis

based on the identified patient

clusters.
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Caption: The core workflow of the MPAC R package for multi-omic pathway analysis.

Signaling Pathway Example

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 12 Tech Support

https://www.benchchem.com/product/b586662?utm_src=pdf-body
https://www.benchchem.com/product/b586662?utm_src=pdf-body-img
https://www.benchchem.com/product/b586662?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b586662?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Cell Membrane

Cytoplasm

Nucleus

Receptor

Kinase1

Activates

Kinase2

Phosphorylates

TranscriptionFactor

Gene Expression

Regulates

Ligand

Binds

Click to download full resolution via product page

Caption: A simplified diagram of a generic signaling pathway from ligand binding to gene

expression.
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Caption: A logical workflow for troubleshooting errors in MPAC scripts.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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